
Cholin-Fenofibrat
Übersicht
Beschreibung
Choline fenofibrate is a lipid-lowering agent used primarily to treat severe hypertriglyceridemia, primary hyperlipidemia, and mixed dyslipidemia. It works by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . Due to its high hydrophilicity and poor absorption profile, choline fenofibrate has been developed to improve solubility, gastrointestinal absorption, and bioavailability .
Wissenschaftliche Forschungsanwendungen
Choline fenofibrate is a choline salt of fenofibric acid used as a lipid-regulating agent . Fenofibrate, a prodrug, is metabolized in vivo to its active form, fenofibric acid, after oral administration . Choline fenofibrate is approved by the FDA for treating hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia .
Efficacy and Safety Compared to Micronized Fenofibrate
A multi-center, open-label, randomized study was conducted in India to evaluate the safety and efficacy of choline fenofibrate in comparison to micronized fenofibrate in patients with mixed dyslipidemia . In this study, 226 patients with serum triglyceride (TG) levels between 150 and 500 mg/dL, aged 18-70 years, and on a stable statin dose for eight weeks, were administered either 135 mg of choline fenofibrate delayed-release tablets or 160 mg of micronized fenofibrate tablets once daily for 12 weeks .
The primary endpoint was the percentage change in serum TG levels after 12 weeks. The results indicated a significant reduction in TG levels in both groups: 34.24% in the choline fenofibrate group and 38.13% in the micronized fenofibrate group. The difference between the groups was not statistically significant () . There was also a significant increase in high-density lipoprotein cholesterol (HDL-C) levels at the end of 12 weeks, with a 10% increase in the choline fenofibrate group and a 9% increase in the micronized fenofibrate group, with no statistically significant difference between the groups () . Both treatments were found to be safe and well-tolerated .
Impact on Lipid Profile
Choline fenofibrate has demonstrated effectiveness in improving various aspects of the lipid profile. In the study, both choline fenofibrate and micronized fenofibrate significantly reduced serum TG levels from baseline after four weeks, with the reduction sustained or increased at 12 weeks . Additionally, both groups showed a significant increase in serum HDL-C levels after four weeks, which was maintained until the end of the 12-week study period . Significant reductions in total cholesterol and VLDL-C from baseline were also observed in both groups .
Safety and Tolerability
Clinical trials indicate that choline fenofibrate is generally well-tolerated . The most commonly reported adverse events were constipation and headache . No serious or life-threatening adverse events were reported during the study, and no clinically significant abnormalities were noted in laboratory investigations. Importantly, no patients experienced liver enzyme elevations ≥3 times the upper limit of normal (ULN), and no elevation of CPK (≥10 times ULN) was reported in any patient .
Pharmaceutical Formulations
Wirkmechanismus
Target of Action
Choline fenofibrate primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism .
Mode of Action
Choline fenofibrate, like other fibrates, is believed to exert its effects through the activation of PPARα . This activation leads to the modulation of gene expression involved in lipid metabolism . Specifically, it works to decrease elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol .
Biochemical Pathways
Upon activation by choline fenofibrate, PPARα influences several biochemical pathways. It promotes the transcription of genes involved in the β-oxidation of fatty acids in the liver, leading to a decrease in the synthesis and release of triglycerides . It also enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism .
Pharmacokinetics
Choline fenofibrate is a prodrug, meaning it is metabolized in the body to produce the active compound, fenofibric acid . Due to its high hydrophilicity and poor absorption profile, choline fenofibrate has been developed for improved solubility, gastrointestinal absorption, and bioavailability . The absorption of fenofibrate is increased when taken with food, and it is extensively distributed in the body .
Result of Action
The activation of PPARα by choline fenofibrate leads to a series of molecular and cellular effects. It reduces the levels of harmful lipids in the blood, including low-density lipoprotein cholesterol and triglycerides, while increasing the levels of beneficial high-density lipoprotein cholesterol . This results in an overall improvement in the lipid profile, which can help prevent cardiovascular diseases .
Action Environment
The action of choline fenofibrate can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption of the drug, leading to increased bioavailability . Additionally, the gut microbiota can also play a role in the drug’s metabolism and efficacy .
Biochemische Analyse
Biochemical Properties
Choline Fenofibrate is completely hydrolyzed by liver carboxylesterase 1 to fenofibric acid . Fenofibric acid interacts with various enzymes such as UGT1A9, CBR1, AKR1C1, AKR1C2, AKR1C3, and AKR1B1 . These interactions involve glucuronidation or reduction of the carbonyl group .
Cellular Effects
Choline Fenofibrate, through its active metabolite fenofibric acid, influences cell function by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, and increasing high-density lipoprotein cholesterol .
Molecular Mechanism
The molecular mechanism of Choline Fenofibrate involves its hydrolysis to fenofibric acid, which is then either glucuronidated or has its carbonyl group reduced to a benzhydrol that is then glucuronidated . The glucuronidation of fenofibrate metabolites is mediated by UGT1A9 . The reduction of the carbonyl group is primarily mediated by CBR1 and minorly by AKR1C1, AKR1C2, AKR1C3, and AKR1B1 .
Metabolic Pathways
Choline Fenofibrate is involved in metabolic pathways that include its hydrolysis to fenofibric acid, which is then either glucuronidated or has its carbonyl group reduced . These processes are mediated by various enzymes such as UGT1A9, CBR1, AKR1C1, AKR1C2, AKR1C3, and AKR1B1 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Cholin-Fenofibrat erfolgt durch Reaktion von Fenofibrat mit Cholinhydroxid. Der Prozess umfasst Hydrolyse- und Salzbildungsreaktionen in Lösungsmitteln wie Methanol, Ethanol, Propanol, n-Butanol, Wasser, wässriger Cholinhydroxid-Lösung und Isopropanol . Das Rohprodukt wird dann durch Lösen in einem Lösungsmittel (z. B. Ethanol, Methanol, Wasser oder Isopropanol), Entfärben mit Aktivkohle und Kristallisation gereinigt, um das gereinigte Produkt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen sorgfältig gesteuert werden, um Konsistenz und Qualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cholin-Fenofibrat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Diese Reaktionen sind für seine metabolische Aktivierung und therapeutische Wirkungen unerlässlich .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Umfasst typischerweise Wasser oder wässrige Lösungen unter kontrollierten pH-Bedingungen.
Oxidation: Kann Oxidationsmittel wie Wasserstoffperoxid oder molekularen Sauerstoff beinhalten.
Reduktion: Erfordert oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Fenofibrinsäure, der aktive Metabolit, der für die lipidsenkenden Wirkungen verantwortlich ist .
Vergleich Mit ähnlichen Verbindungen
Fenofibrate: The parent compound of choline fenofibrate, used for similar lipid-lowering purposes.
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Clofibrate: An older fibric acid derivative with comparable therapeutic uses.
Uniqueness: Choline fenofibrate is unique due to its improved solubility, gastrointestinal absorption, and bioavailability compared to fenofibrate. This makes it more effective and convenient for patients, as it can be taken without regard to meals .
Biologische Aktivität
Choline fenofibrate (CF) is a choline salt of fenofibric acid, developed to enhance the hydrophilicity of fenofibrate, a medication commonly used to manage dyslipidemia. This article explores the biological activity of choline fenofibrate, focusing on its efficacy, safety, and mechanisms of action based on diverse clinical studies.
Choline fenofibrate primarily works by activating peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism. This activation leads to:
- Increased fatty acid oxidation : Enhancing the breakdown of fatty acids in the liver.
- Reduced triglyceride levels : Lowering serum triglycerides (TG) by promoting their clearance.
- Increased HDL cholesterol : Elevating high-density lipoprotein (HDL) levels, which is beneficial for cardiovascular health.
Comparative Studies
Several studies have compared the efficacy of choline fenofibrate with conventional fenofibrate formulations:
-
Efficacy in Dyslipidemia Management :
- A study involving 226 patients with mixed dyslipidemia showed that choline fenofibrate 135 mg resulted in a 34.24% reduction in TG levels after 12 weeks, compared to a 38.13% reduction with micronized fenofibrate 160 mg. However, the difference was not statistically significant (P = 0.471) .
- HDL levels increased by 10% in the choline group versus 9% in the micronized group, again with no significant difference (P = 0.598) .
- Combination Therapy :
Table 1: Summary of Clinical Findings
Study | Participants | Treatment | TG Reduction (%) | HDL Increase (%) | Statistical Significance |
---|---|---|---|---|---|
Study 1 | 226 | Choline Fenofibrate vs Micronized Fenofibrate | 34.24 vs 38.13 | 10 vs 9 | Not significant (P=0.471; P=0.598) |
Study 2 | 127 | Choline Fenofibrate + Statin vs Statin Monotherapy | Significant reduction | Significant increase | Yes (P < 0.0001; P = 0.0004) |
Safety Profile
Choline fenofibrate has demonstrated a favorable safety profile across multiple studies:
- Adverse Effects : In clinical trials, patients reported no significant adverse effects, indicating that both formulations were well tolerated .
- Long-term Use : The long-term safety data remain limited; however, existing studies suggest that choline fenofibrate does not introduce additional risks compared to standard treatments .
Case Study: Efficacy and Safety in Mixed Dyslipidemia
A multicenter study evaluated the safety and efficacy of choline fenofibrate among Indian patients suffering from mixed dyslipidemia. The results indicated that:
Eigenschaften
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZHODZSADEHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234939 | |
Record name | Choline fenofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856676-23-8 | |
Record name | Choline fenofibrate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Choline fenofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLINE FENOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.